molecular formula C6H12O4Si B1584538 Diacetoxydimethylsilane CAS No. 2182-66-3

Diacetoxydimethylsilane

Cat. No.: B1584538
CAS No.: 2182-66-3
M. Wt: 176.24 g/mol
InChI Key: RQVFGTYFBUVGOP-UHFFFAOYSA-N
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Description

Diacetoxydimethylsilane is an organosilicon compound with the molecular formula C6H12O4Si. It is a clear to yellowish liquid with an acrid odor reminiscent of acetic acid. This compound is known for its reactivity and is used in various chemical processes, particularly in the synthesis of siloxanes and other silicon-based materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diacetoxydimethylsilane can be synthesized through the reaction of dimethyldichlorosilane with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

(CH3)2SiCl2+2(CH3CO)2O(CH3CO2)2Si(CH3)2+2HCl\text{(CH}_3\text{)}_2\text{SiCl}_2 + 2 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{(CH}_3\text{CO}_2\text{)}_2\text{Si(CH}_3\text{)}_2 + 2 \text{HCl} (CH3​)2​SiCl2​+2(CH3​CO)2​O→(CH3​CO2​)2​Si(CH3​)2​+2HCl

The reaction is carried out at room temperature, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Diacetoxydimethylsilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or moisture.

    Condensation: Silanols or other hydroxyl-containing compounds.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Scientific Research Applications

Diacetoxydimethylsilane is utilized in various scientific research applications, including:

Comparison with Similar Compounds

    Dimethyldichlorosilane: Similar in structure but contains chlorine atoms instead of acetoxy groups.

    Dimethyldiethoxysilane: Contains ethoxy groups instead of acetoxy groups.

    Trimethylsilanol: Contains a hydroxyl group instead of acetoxy groups.

Uniqueness: Diacetoxydimethylsilane is unique due to its acetoxy groups, which make it more reactive in hydrolysis and condensation reactions compared to its counterparts. This reactivity is particularly advantageous in the synthesis of siloxanes and other silicon-based materials .

Properties

IUPAC Name

[acetyloxy(dimethyl)silyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4Si/c1-5(7)9-11(3,4)10-6(2)8/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVFGTYFBUVGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20878844
Record name Diacetoxydimethylsilane
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Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2182-66-3
Record name Silanediol, 1,1-dimethyl-, 1,1-diacetate
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Record name Silanediol, 1,1-dimethyl-, 1,1-diacetate
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Record name Silanediol, 1,1-dimethyl-, 1,1-diacetate
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Record name Diacetoxydimethylsilane
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Record name Diacetoxydimethylsilane
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Synthesis routes and methods

Procedure details

To a slurry of sodium acetate (8.2 g, 100 mmol, 2.0 equiv.) in anhydrous diethyl ether (40 mL) was slowly added a solution of dimethyldichloro silane 11A (6.45 g, 50 mmol, 1.0 equiv.) in anhydrous diethyl ether (10 mL). After addition was completed, the mixture was heated at reflux for 2 hours, and then filtered under N2. The filtrate was concentrated under vacuum at 40° C. to give diacetate 11B as a colorless oil (6.1 g, 70%).
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Diacetoxydimethylsilane in polymer chemistry?

A1: this compound serves as a valuable monomer in synthesizing polysiloxanes. It can undergo polymerization reactions, potentially with other organosilicon monomers like this compound [, ] or be incorporated into copolymers alongside monomers like 1,3-bis(acetoxy)-1,1,3,3-tetramethyldisiloxane []. These resulting polymers have a polysiloxane backbone and can have various pendant groups depending on the co-monomers used.

Q2: Can this compound be produced through depolymerization processes?

A2: Yes, this compound can be produced via the depolymerization of polysiloxanes (silicones). This can be achieved through a low-temperature protocol utilizing cheap iron salts as catalysts and acetic acid as a reagent []. This method offers a more environmentally friendly alternative to traditional high-temperature depolymerization processes.

Q3: What is the significance of being able to synthesize this compound from polysiloxane depolymerization?

A3: The ability to generate this compound from polysiloxane depolymerization holds significant potential for recycling and sustainability within the field of polymer chemistry. Since this compound can be used to synthesize new polymers [], this process presents a potential pathway for closing the loop on silicone usage, moving towards a circular economy model for these materials.

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